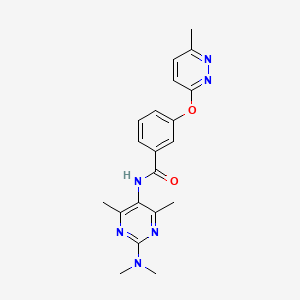
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound notable for its complex structure and potential biological activity. This compound belongs to the class of pyrimidine derivatives, which are often explored for their pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N4O2, with a molecular weight of approximately 334.4 g/mol. The structure includes a pyrimidine ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to form hydrogen bonds and electrostatic interactions, facilitating binding to target sites. The pyrimidine ring can engage in π-π stacking interactions, which stabilizes the compound-target complex. These interactions can lead to modulation of biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds that share structural similarities have demonstrated efficacy in inhibiting cell proliferation in leukemia models .
- Anti-inflammatory Effects : Certain pyrimidine derivatives have been identified as potent inhibitors of inflammatory pathways, particularly through the inhibition of cytokine production. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity by interfering with the biosynthetic pathways of pathogens, making it a candidate for further investigation in infectious disease treatment.
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Case Study 1 : A study investigated a series of pyrimidine derivatives for their ability to inhibit specific kinases involved in cancer progression. One compound showed a significant reduction in tumor size in vivo models compared to controls .
- Case Study 2 : Another research project focused on the anti-inflammatory properties of a related pyrimidine derivative, demonstrating its effectiveness in reducing levels of pro-inflammatory cytokines in animal models .
Comparative Analysis
The following table summarizes the biological activities reported for similar pyrimidine compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Inhibition of cell proliferation |
| Compound B | Anti-inflammatory | Inhibition of cytokine production |
| Compound C | Antimicrobial | Disruption of pathogen biosynthesis |
属性
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12-9-10-17(25-24-12)28-16-8-6-7-15(11-16)19(27)23-18-13(2)21-20(26(4)5)22-14(18)3/h6-11H,1-5H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDCJWGZNIXJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(N=C(N=C3C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














